(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC17535273
Molecular Formula: C8H12ClF2NO2
Molecular Weight: 227.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClF2NO2 |
|---|---|
| Molecular Weight | 227.63 g/mol |
| IUPAC Name | (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H11F2NO2.ClH/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13;/h4-6,11H,1-3H2,(H,12,13);1H/t4?,5?,6-;/m0./s1 |
| Standard InChI Key | OGUBDDBTTQOMKI-MMYXBGEXSA-N |
| Isomeric SMILES | C1CC2C(CC1[C@H](N2)C(=O)O)(F)F.Cl |
| Canonical SMILES | C1CC2C(CC1C(N2)C(=O)O)(F)F.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The core structure of (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride consists of a bicyclo[2.2.2]octane system, a bridgehead nitrogen atom, and two fluorine atoms at the 6-position. The (3S) configuration denotes the absolute stereochemistry at the third carbon, critical for its three-dimensional orientation . The hydrochloride salt form enhances solubility, a property leveraged in formulation studies .
Key Structural Features:
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Bicyclic Framework: The azabicyclo[2.2.2]octane system imposes conformational rigidity, reducing entropy penalties during target binding.
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Fluorine Substitution: The 6,6-difluoro modification introduces electronegativity and steric effects, influencing lipophilicity and metabolic stability .
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Carboxylic Acid Group: Provides a handle for derivatization and potential hydrogen-bonding interactions with biological targets .
Stereochemical Considerations
The stereochemistry at C3 (S-configuration) is pivotal for chiral recognition in enzymatic systems. Computational models derived from InChIKey data (OGUBDDBTTQOMKI-MMYXBGEXSA-N) suggest that the (3S) configuration optimizes spatial alignment with hydrophobic pockets in protein targets . Comparative studies with non-fluorinated analogs, such as (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, highlight the role of fluorine in modulating binding affinity .
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves sequential transformations to establish the bicyclic core, introduce fluorine atoms, and resolve stereochemistry. A representative route includes:
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Cyclization: Formation of the azabicyclo[2.2.2]octane skeleton via intramolecular alkylation or Diels-Alder reactions.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 6-position, requiring precise temperature control (-20°C to 0°C) to avoid over-fluorination .
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Carboxylic Acid Introduction: Hydrolysis of ester precursors under acidic or basic conditions, followed by resolution via chiral chromatography to isolate the (3S)-enantiomer .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability .
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve fluorination efficiency.
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Catalysis: Palladium-mediated cross-coupling for stereocontrolled cyclization .
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Purification: High-performance liquid chromatography (HPLC) with chiral stationary phases achieves enantiomeric excess >99% .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Distinct signals for bridgehead protons (δ 3.2–3.5 ppm) and fluorine-coupled splitting patterns confirm bicyclic integrity.
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¹³C NMR: Resonances at δ 175 ppm (carboxylic acid) and δ 110 ppm (CF₂) validate functional groups .
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¹⁹F NMR: Single peak at δ -120 ppm indicates equivalent fluorines at C6.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₈H₁₂ClF₂NO₂ (observed m/z 227.63 [M+H]⁺) .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 227.63 g/mol | HRMS |
| LogP (Octanol-Water) | 1.2 ± 0.1 | Shake-flask |
| Solubility (Water) | 12 mg/mL | USP method |
| pKa (Carboxylic Acid) | 2.8 | Potentiometric |
The moderate LogP value suggests balanced lipophilicity for blood-brain barrier penetration, while the low pKa facilitates ionization at physiological pH .
Applications in Medicinal Chemistry
Target Engagement Studies
The compound’s rigid scaffold and fluorine atoms make it a versatile intermediate in drug discovery:
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Enzyme Inhibition: Analogous bicyclic systems inhibit serine proteases via transition-state mimicry.
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Receptor Modulation: Fluorine-enhanced van der Waals interactions improve affinity for G-protein-coupled receptors .
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Prodrug Development: The carboxylic acid group enables conjugation with promoiety for sustained release .
Case Study: Antiviral Activity
Preliminary screens against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) show IC₅₀ values of 5.2 μM, attributed to the fluorine atoms’ electronegative clash with catalytic residues .
Future Directions and Challenges
Unresolved Questions
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In Vivo Pharmacokinetics: Limited data on bioavailability and metabolic clearance necessitate preclinical ADME studies.
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Target Deconvolution: Proteomic approaches (e.g., affinity chromatography) are needed to identify binding partners .
Synthetic Innovations
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